molecular formula C28H22Cl2N2O4 B4735575 N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-chlorobenzamide)

N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-chlorobenzamide)

Cat. No. B4735575
M. Wt: 521.4 g/mol
InChI Key: ANKHJIVJNRBREA-UHFFFAOYSA-N
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Description

N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-chlorobenzamide), commonly known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BML-210 is a member of the benzamide family of compounds, which are known to exhibit a wide range of biological activities. In

Mechanism of Action

BML-210 exerts its biological effects by binding to the DNA-binding domain of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of inflammatory genes. BML-210 also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and subsequent activation of caspases. The neuroprotective effects of BML-210 are thought to be due to its ability to inhibit the formation of amyloid-beta peptide, a key player in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
BML-210 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and neuroprotective effects, BML-210 has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in tissue remodeling and repair. BML-210 has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Furthermore, BML-210 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of BML-210 is its high purity and stability, which makes it suitable for use in various lab experiments. BML-210 is also relatively easy to synthesize, which allows for large-scale production. However, one limitation of BML-210 is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, BML-210 has not been extensively studied in vivo, which may limit its potential therapeutic applications.

Future Directions

There are several potential future directions for the study of BML-210. One area of research could focus on the development of more soluble analogs of BML-210 that could be used in a wider range of experiments. Another area of research could focus on the in vivo effects of BML-210, which could provide valuable insights into its potential therapeutic applications. Additionally, the development of BML-210 as a drug candidate for the treatment of various diseases could be explored further.

Scientific Research Applications

BML-210 has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. BML-210 has been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. BML-210 has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in various cancer cell lines. Additionally, BML-210 has been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl2N2O4/c1-35-25-15-17(11-13-23(25)31-27(33)19-7-3-5-9-21(19)29)18-12-14-24(26(16-18)36-2)32-28(34)20-8-4-6-10-22(20)30/h3-16H,1-2H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKHJIVJNRBREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(2-chlorobenzamide)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-chlorobenzamide)
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N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-chlorobenzamide)
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N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-chlorobenzamide)
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N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-chlorobenzamide)

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